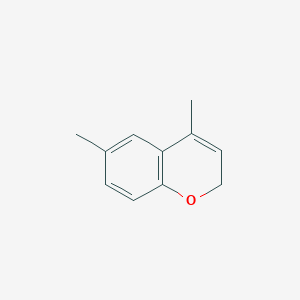
4,6-dimethyl-2H-chromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-2H-chromene is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring. This specific compound, this compound, is characterized by the presence of two methyl groups at the 4th and 6th positions of the chromene ring. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2H-chromene typically involves the cyclization of substituted resorcinols with various 2-benzylidene malononitriles. One common method includes the use of nitrophenylboronic acid as a green catalyst or diethylamide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as catalysts . The reaction is carried out in methanol and calcium hydroxide at room temperature, resulting in the formation of the chromene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of recyclable catalysts and green methodologies, such as reactions in aqueous media, can help reduce reaction time, catalyst utilization, and byproduct formation while enhancing yield .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethyl-2H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chromenone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted chromenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents.
Major Products Formed
Oxidation: Chromenone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromenes depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-2H-chromene has a wide range of scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of various bioactive molecules.
Biology: Studied for its potential antimicrobial, anticancer, and antioxidant activities.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of 4,6-dimethyl-2H-chromene involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. Additionally, its antimicrobial activity may result from its interaction with bacterial cell membranes, leading to cell lysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-2H-chromene: Another chromene derivative with similar biological activities.
Benzochromenes: Compounds with a benzene ring fused to the chromene ring at different positions.
Coumarins: Compounds with a similar benzopyran structure but differing in the position of the oxygen atom.
Uniqueness
4,6-Dimethyl-2H-chromene is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl groups at the 4th and 6th positions contribute to its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
103906-58-7 |
|---|---|
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
4,6-dimethyl-2H-chromene |
InChI |
InChI=1S/C11H12O/c1-8-3-4-11-10(7-8)9(2)5-6-12-11/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
WDAJXKSMIZHFSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCOC2=C1C=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B14328268.png)
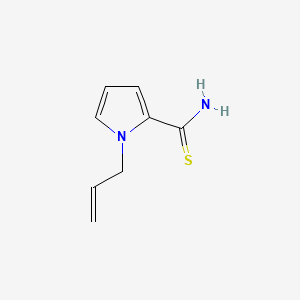
![{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol](/img/structure/B14328283.png)
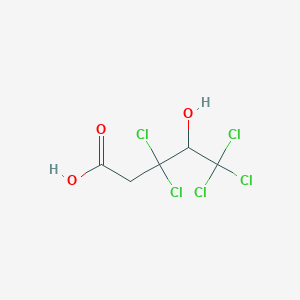
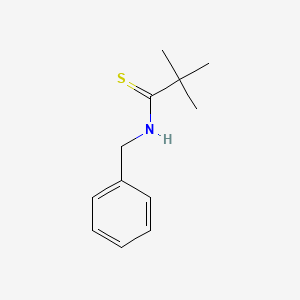
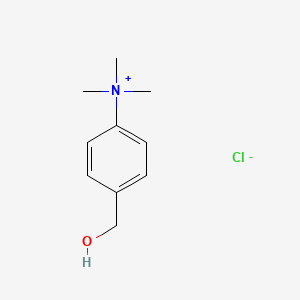
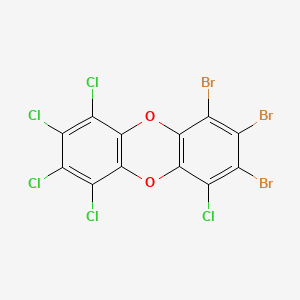
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14328320.png)
![{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]sulfanyl}acetonitrile](/img/structure/B14328325.png)
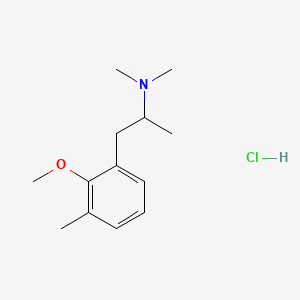
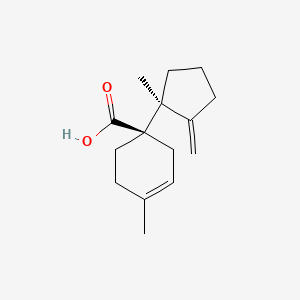

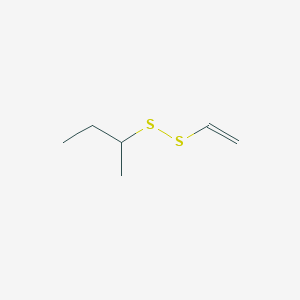
![(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14328369.png)
